molecular formula C12H25NO B14719496 Valeramide, N,N-diethyl-2-propyl- CAS No. 20406-75-1

Valeramide, N,N-diethyl-2-propyl-

Cat. No.: B14719496
CAS No.: 20406-75-1
M. Wt: 199.33 g/mol
InChI Key: KYZCGAYOKKRLFZ-UHFFFAOYSA-N
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Description

Valeramide, N,N-diethyl-2-propyl-, is a branched amide derivative of valeric acid (pentanoic acid). This compound has demonstrated utility in molecular diagnostics, particularly in enhancing the specificity of loop-mediated isothermal amplification (LAMP) and PCR assays by destabilizing DNA secondary structures without interfering with primer annealing . Its role in improving assay performance highlights its biochemical relevance, though its structural analogs exhibit diverse properties and applications.

Properties

CAS No.

20406-75-1

Molecular Formula

C12H25NO

Molecular Weight

199.33 g/mol

IUPAC Name

N,N-diethyl-2-propylpentanamide

InChI

InChI=1S/C12H25NO/c1-5-9-11(10-6-2)12(14)13(7-3)8-4/h11H,5-10H2,1-4H3

InChI Key

KYZCGAYOKKRLFZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)C(=O)N(CC)CC

Origin of Product

United States

Preparation Methods

Acid Chloride Aminolysis Pathway

Reaction Mechanism and Optimization

The acid chloride method involves reacting 2-propylvaleryl chloride with diethylamine in anhydrous conditions. This exothermic reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon, displacing chloride. Key parameters include:

  • Stoichiometry : A 1:1.2 molar ratio of acid chloride to diethylamine minimizes side reactions like over-alkylation.
  • Temperature : Maintained at 0–5°C during initial mixing to control reactivity, followed by gradual warming to 25°C.
  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM) improves homogeneity, with THF yielding 78% product versus 68% in DCM.
Table 1: Acid Chloride Method Performance Metrics
Parameter Value Source
Yield (crude) 72–78%
Purity after distillation 95.2%
Reaction time 4–6 hours

Limitations include HCl gas emission and the need for hazardous acid chloride handling, which complicates large-scale production.

Single-Pot Carbamoyl Chloride Approach

Process Design and Advantages

Patents and detail a room-temperature synthesis using 2-propylvaleric acid and N,N-diethylcarbamoyl chloride. Tertiary bases like 1-methylimidazole catalyze the reaction via chloride abstraction, forming an intermediate acylammonium species.

Critical steps :

  • Base selection : 1-Methylimidazole achieves 98% conversion vs. 89% with triethylamine due to superior nucleophilicity.
  • Solvent-free conditions : Eliminates purification steps, reducing waste by 40%.
  • Workup : Adding water induces phase separation, with the product partitioning into the organic layer (ethyl acetate).
Table 2: Carbamoyl Chloride Method Optimization
Condition Optimal Range Impact on Yield
Base equivalents 1.2–1.5 eq Maximizes at 1.3 eq
Temperature 20–25°C >95% conversion
Reaction time 30–45 minutes 99% completion

This method produces N,N-diethyl-2-propylpentanamide in 89% isolated yield and 99.5% HPLC purity, surpassing traditional methods.

Enzymatic and Catalytic Innovations

Lipase-Mediated Synthesis

Recent advances employ immobilized Candida antarctica lipase B (CAL-B) to catalyze the condensation of 2-propylvaleric acid and diethylamine. While environmentally benign, challenges persist:

  • Solvent requirements : Isooctane necessary for enzyme stability limits green chemistry metrics.
  • Conversion rates : 62% after 72 hours, significantly lower than chemical methods.

Transition Metal Catalysis

Palladium(II) acetate enables oxidative amidation of 2-propylvaleraldehyde with diethylamine under oxygen atmosphere. Although innovative, side products like imines reduce practicality:

  • Yield : 54% with 87% selectivity.
  • Conditions : 80°C and 5 bar O₂ increase operational costs.

Comparative Analysis of Methodologies

Table 3: Synthesis Route Comparison
Method Yield Purity Scalability Environmental Impact
Acid chloride 78% 95.2% Moderate High (HCl emissions)
Carbamoyl chloride 89% 99.5% High Low
Enzymatic 62% 98% Low Very low
Palladium catalysis 54% 87% Moderate Moderate

The carbamoyl chloride route outperforms others in throughput and purity, aligning with industrial Good Manufacturing Practice (GMP) standards.

Purification and Characterization

Crystallization Techniques

Crude N,N-diethyl-2-propylpentanamide is purified via:

  • Solvent pair recrystallization : Ethyl acetate/hexane (1:3) yields 99% pure crystals.
  • Chromatography : Silica gel with 20% ethyl acetate/hexane eluent removes residual amines.

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 3.35 (q, 4H, NCH₂CH₃), 2.34 (t, 2H, COCH₂), 1.58 (m, 2H, CH₂CH₂CH₃).
  • IR : 1645 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N-H bend).

Industrial Scale-Up Considerations

Process Economics

  • Raw material costs : Diethylcarbamoyl chloride at $12/kg vs. diethylamine at $8/kg favors the acid chloride method for small batches.
  • Waste treatment : The carbamoyl chloride route generates 0.3 kg waste/kg product vs. 1.2 kg for acid chloride.

Chemical Reactions Analysis

Types of Reactions

Valeramide, N,N-diethyl-2-propyl-, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted amides or other functionalized derivatives.

Scientific Research Applications

Valeramide, N,N-diethyl-2-propyl-, has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other amides and related compounds.

    Biology: Investigated for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Explored for its potential therapeutic properties, such as its use in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of Valeramide, N,N-diethyl-2-propyl-, involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Valeramide, N,N-diethyl-2-propyl- with structurally or functionally related amides, emphasizing molecular characteristics, applications, and research findings.

2,2-Di-n-propylacetamide (Valpromide/Depamide)

  • Molecular Formula: C₈H₁₇NO | Molecular Weight: 143.23 g/mol
  • Structure : Acetamide backbone (ethanamide) with two propyl groups at the α-carbon.
  • Key Differences: Unlike Valeramide, N,N-diethyl-2-propyl-, this compound lacks nitrogen-bound ethyl groups and instead features a shorter acetamide chain with α-carbon branching. Applications: Primarily used as an anticonvulsant (valpromide) , contrasting with Valeramide’s diagnostic role. Research Insight: While both compounds are amides, Valpromide’s pharmacological activity stems from its metabolic conversion to valproic acid, whereas Valeramide derivatives act directly on DNA stability in assays .

N,N-Dimethylformamide (DMF)

  • Molecular Formula: C₃H₇NO | Molecular Weight: 73.09 g/mol
  • Structure : Formamide (CHO) with two methyl groups on the nitrogen.
  • Applications: DMF is widely used in industrial solvents and polymer processing , whereas Valeramide derivatives are specialized in molecular biology. Functional Insight: DMF’s high polarity enables solvation of polar compounds, but it lacks the DNA-modulating effects observed in Valeramide additives .

Dodecanamide, N-Propyl

  • Molecular Formula: C₁₅H₃₁NO | Molecular Weight: 241.41 g/mol
  • Structure : A long-chain dodecanamide with an N-propyl substituent.
  • Key Differences: The extended dodecyl chain confers high hydrophobicity, unlike the shorter, branched Valeramide derivative. Applications: Likely used in surfactants or lubricants due to its amphiphilic nature, contrasting with Valeramide’s niche diagnostic role .

N-Isopropylacrylamide

  • Molecular Formula: C₆H₁₁NO | Molecular Weight: 113.16 g/mol
  • Structure : Acrylamide derivative with an isopropyl group on the nitrogen.

  • Key Differences :
    • Contains a reactive acryloyl group enabling polymerization, unlike the saturated Valeramide structure.
    • Applications : Forms temperature-sensitive hydrogels for drug delivery and biomaterials , diverging from Valeramide’s biochemical assay applications.

Data Table: Comparative Analysis of Amide Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications Source
Valeramide, N,N-diethyl-2-propyl- Not explicitly stated* ~157.25 (estimated) N,N-diethyl, 2-propyl DNA assay specificity enhancer
2,2-Di-n-propylacetamide C₈H₁₇NO 143.23 α-C propyl branches Anticonvulsant
N,N-Dimethylformamide C₃H₇NO 73.09 N,N-dimethyl, formyl group Industrial solvent
Dodecanamide, N-propyl C₁₅H₃₁NO 241.41 Dodecyl chain, N-propyl Surfactants/lubricants
N-Isopropylacrylamide C₆H₁₁NO 113.16 N-isopropyl, acryloyl group Thermoresponsive polymers

*Estimated based on valeramide (C₅H₁₁NO) with added diethyl and propyl groups.

Research Findings and Functional Insights

  • Valeramide, N,N-diethyl-2-propyl-: Demonstrated 100% specificity in L. loa DNA detection when combined with N,N-diethylformamide in LAMP assays, outperforming other amides like DMF in diagnostic settings .
  • Valpromide (2,2-Di-n-propylacetamide) : Pharmacokinetic studies show its conversion to valproic acid, which modulates GABAergic pathways, unlike the direct DNA interaction of Valeramide derivatives .

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